![molecular formula C16H20N2O2 B14201269 2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)-](/img/structure/B14201269.png)
2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)- is a spiro compound characterized by a unique bicyclic structure that includes nitrogen atoms at the 2 and 9 positions and a phenylmethyl group at the 2 position. This compound is part of a broader class of spiro compounds known for their intriguing conformational and configurational properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)- typically involves the formation of the spirocyclic core followed by the introduction of the phenylmethyl group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted spirocyclic compounds .
Wissenschaftliche Forschungsanwendungen
2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce endoplasmic reticulum stress by depleting intracellular calcium stores, leading to the activation of the stress response pathway and subsequent apoptosis in cancer cells . This mechanism highlights its potential as a therapeutic agent in oncology.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,9-Diazaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but differs in the position and nature of substituents.
1-Oxa-8,10-diazaspiro[5.5]undecane: This compound includes an oxygen atom in the spirocyclic core, leading to different chemical properties and reactivity.
Uniqueness
2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)- is unique due to its specific substitution pattern and the presence of the phenylmethyl group, which imparts distinct chemical and biological properties. Its ability to induce endoplasmic reticulum stress and apoptosis in cancer cells sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C16H20N2O2 |
|---|---|
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
2-benzyl-2,9-diazaspiro[5.5]undecane-8,10-dione |
InChI |
InChI=1S/C16H20N2O2/c19-14-9-16(10-15(20)17-14)7-4-8-18(12-16)11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,19,20) |
InChI-Schlüssel |
BJOJRMHNCYOQRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC(=O)NC(=O)C2)CN(C1)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



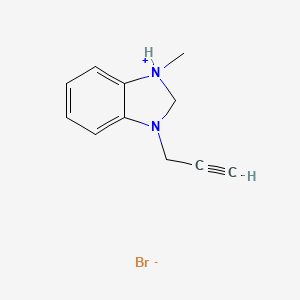
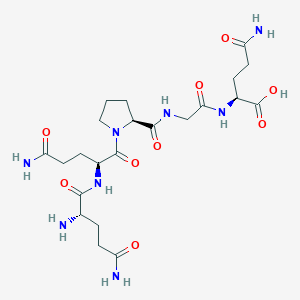
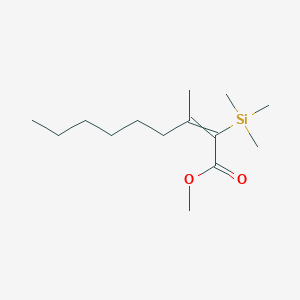
![2,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14201208.png)
![2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14201221.png)
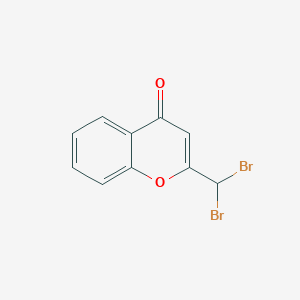
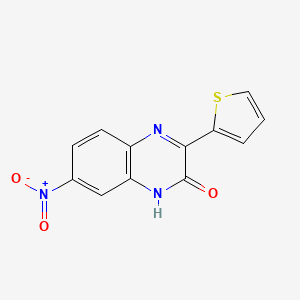
![7-Butoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B14201242.png)
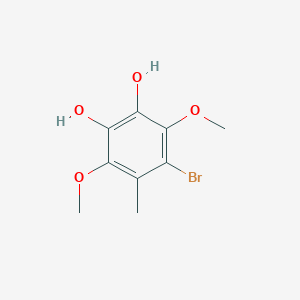
![2-Naphthalen-2-yl-6-[6-[6-(6-naphthalen-2-ylnaphthalen-2-yl)naphthalen-2-yl]naphthalen-2-yl]naphthalene](/img/structure/B14201253.png)
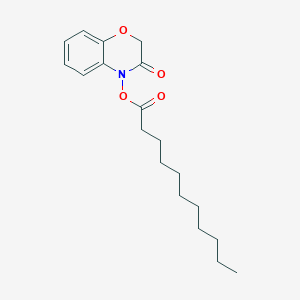
![7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, 7-(2-chloroethyl)-2-(2-furanyl)-](/img/structure/B14201257.png)
![3-[(4-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14201282.png)
